N-(3-ethylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide
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Overview
Description
N-(3-ethylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of a catalyst. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its potential therapeutic effects.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and triggering downstream pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with structural similarities.
Uniqueness
N-(3-ethylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide is unique due to its specific substituents on the quinoline ring, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C25H22N2O |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-(3-ethylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H22N2O/c1-3-18-7-6-8-20(15-18)26-25(28)22-16-24(19-13-11-17(2)12-14-19)27-23-10-5-4-9-21(22)23/h4-16H,3H2,1-2H3,(H,26,28) |
InChI Key |
STHOGUWESSHMAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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